2-(5-((4-Chlorophenoxy)methyl)furan-2-yl)-5-(2,6-dimethylmorpholino)oxazole-4-carbonitrile 2-(5-((4-Chlorophenoxy)methyl)furan-2-yl)-5-(2,6-dimethylmorpholino)oxazole-4-carbonitrile
Brand Name: Vulcanchem
CAS No.: 946200-88-0
VCID: VC6916626
InChI: InChI=1S/C21H20ClN3O4/c1-13-10-25(11-14(2)27-13)21-18(9-23)24-20(29-21)19-8-7-17(28-19)12-26-16-5-3-15(22)4-6-16/h3-8,13-14H,10-12H2,1-2H3
SMILES: CC1CN(CC(O1)C)C2=C(N=C(O2)C3=CC=C(O3)COC4=CC=C(C=C4)Cl)C#N
Molecular Formula: C21H20ClN3O4
Molecular Weight: 413.86

2-(5-((4-Chlorophenoxy)methyl)furan-2-yl)-5-(2,6-dimethylmorpholino)oxazole-4-carbonitrile

CAS No.: 946200-88-0

Cat. No.: VC6916626

Molecular Formula: C21H20ClN3O4

Molecular Weight: 413.86

* For research use only. Not for human or veterinary use.

2-(5-((4-Chlorophenoxy)methyl)furan-2-yl)-5-(2,6-dimethylmorpholino)oxazole-4-carbonitrile - 946200-88-0

Specification

CAS No. 946200-88-0
Molecular Formula C21H20ClN3O4
Molecular Weight 413.86
IUPAC Name 2-[5-[(4-chlorophenoxy)methyl]furan-2-yl]-5-(2,6-dimethylmorpholin-4-yl)-1,3-oxazole-4-carbonitrile
Standard InChI InChI=1S/C21H20ClN3O4/c1-13-10-25(11-14(2)27-13)21-18(9-23)24-20(29-21)19-8-7-17(28-19)12-26-16-5-3-15(22)4-6-16/h3-8,13-14H,10-12H2,1-2H3
Standard InChI Key SEMHRJDSIHDTMZ-UHFFFAOYSA-N
SMILES CC1CN(CC(O1)C)C2=C(N=C(O2)C3=CC=C(O3)COC4=CC=C(C=C4)Cl)C#N

Introduction

Structural and Chemical Characterization

2-(5-((4-Chlorophenoxy)methyl)furan-2-yl)-5-(2,6-dimethylmorpholino)oxazole-4-carbonitrile (CAS: 946200-88-0) is a heterocyclic organic compound with a molecular formula of C₂₁H₂₀ClN₃O₄ and a molecular weight of 413.86 g/mol. Its IUPAC name is 2-[5-[(4-chlorophenoxy)methyl]furan-2-yl]-5-(2,6-dimethylmorpholin-4-yl)-1,3-oxazole-4-carbonitrile, reflecting its complex architecture:

  • A furan-2-yl moiety substituted with a (4-chlorophenoxy)methyl group.

  • An oxazole-4-carbonitrile core linked to a 2,6-dimethylmorpholino ring.
    The compound’s SMILES notation (CC1CN(CC(O1)C)C2=C(N=C(O2)C3=CC=C(O3)COC4=CC=C(C=C4)Cl)C#N) and InChIKey (SEMHRJDSIHDTMZ-UHFFFAOYSA-N) confirm its stereochemical and functional group arrangement.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₂₁H₂₀ClN₃O₄
Molecular Weight413.86 g/mol
IUPAC Name2-[5-[(4-Chlorophenoxy)methyl]furan-2-yl]-5-(2,6-dimethylmorpholin-4-yl)-1,3-oxazole-4-carbonitrile
SMILESCC1CN(CC(O1)C)C2=C(N=C(O2)C3=CC=C(O3)COC4=CC=C(C=C4)Cl)C#N
PubChem CID44048835
Compound NameKey FeaturesPotential Applications
5-((4-Chlorophenoxy)methyl)furan-2-carbohydrazide (CAS: 364628-38-6)Hydrazide functional groupAntimicrobial agents
(E)-2-chloro-5-(5-((5-(4-chlorophenyl)-2-oxofuran-3(2H)-ylidene)methyl)furan-2-yl)benzoic acidConjugated furan-benzoic acid systemMaterials science
9MW1411 (Humanized anti-Staphylococcus aureus monoclonal antibody)Biologic therapeuticAnti-infective clinical trials

Physicochemical and Pharmacokinetic Properties

Limited solubility data are available, but the compound’s logP (2.1155) and TPSA (77.49 Ų) suggest moderate lipophilicity and high polarity, favoring solubility in organic solvents like DMSO. The morpholino and oxazole rings enhance metabolic stability, while the nitrile group may influence cytochrome P450 interactions .

Table 3: Predicted Physicochemical Parameters

ParameterValue
Topological Polar Surface Area (TPSA)77.49 Ų
LogP (iLOGP)2.1155
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4

Future Research Directions

  • Synthetic Optimization: Detailed mechanistic studies to improve yield and purity.

  • In Vitro Screening: Prioritize assays for kinase inhibition (e.g., PAK1/4) and antimicrobial activity.

  • ADMET Profiling: Evaluate bioavailability, CNS penetration, and toxicity in rodent models.

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